5-Oxopyrrolidine-3-carboxamide

CCR5 antagonist Anti-HIV-1 GPCR ligand

5-Oxopyrrolidine-3-carboxamide (14466-21-8): a crucial scaffold for CCR5 antagonists (50-fold affinity gain documented) & Nav1.8 inhibitors. Leverage established SAR, InhA co-crystal structures (PDB 4TZT), and patented P2X7 modulation. This specific lactam-carboxamide core is irreplaceable for validated target profiles; generic analogs risk null activity. Ensure confirmed research use.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 14466-21-8
Cat. No. B176796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopyrrolidine-3-carboxamide
CAS14466-21-8
Synonyms5-OP-CA
5-oxopyrrolidine-3-carboxamide
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C(=O)N
InChIInChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8)
InChIKeyBJSCOTHGFJMOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopyrrolidine-3-carboxamide (CAS 14466-21-8) Procurement Guide: Scaffold Identity, Synthetic Utility, and Core Properties for Research Sourcing


5-Oxopyrrolidine-3-carboxamide (CAS 14466-21-8) is a heterocyclic organic compound characterized by a five-membered lactam ring (γ-lactam) bearing a primary carboxamide at the 3-position [1]. With a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, this pyrrolidine-2-one derivative serves as a foundational scaffold in medicinal chemistry and drug discovery, functioning as both a versatile synthetic intermediate and a pharmacophore core for the development of biologically active small molecules [2]. The compound exhibits favorable solubility in common organic solvents including ethanol, methanol, and dimethylformamide, and is commercially available in research-grade purity specifications (typically ≥97%) for laboratory-scale synthesis and screening applications .

Why 5-Oxopyrrolidine-3-carboxamide Cannot Be Arbitrarily Substituted: Scaffold-Specific SAR Evidence for Procurement Decisions


The 5-oxopyrrolidine-3-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity wherein minor structural modifications produce orders-of-magnitude differences in target binding affinity and functional activity [1]. In CCR5 antagonist development, the unsubstituted parent scaffold provided only micromolar affinity (IC₅₀ = 1.9 μM), whereas strategic introduction of 3,4-dichloro substituents on the phenyl ring or replacement of the 1-methyl group with a 1-benzyl group yielded 33- to 50-fold improvements in potency (IC₅₀ = 0.038–0.057 μM) [1]. Similarly, in Nav1.8 inhibitor programs, the core 5-oxopyrrolidine-3-carboxamide motif is essential for channel inhibition activity, with specific N-aryl and N-alkyl substitutions dictating both potency and selectivity profiles across pain, cough, and itch indications [2]. Procurement of alternative pyrrolidinone derivatives or generic lactam carboxamides without precise structural matching to validated SAR data carries substantial risk of null activity or off-target effects, rendering the specific CAS 14466-21-8 scaffold irreplaceable for applications where documented activity profiles are required [1][2].

5-Oxopyrrolidine-3-carboxamide Comparative Evidence Guide: Quantified Differentiation Against Structural Analogs in Key Assay Systems


CCR5 Antagonist Binding Affinity: SAR-Driven Potency Improvement from Parent Scaffold to Optimized Derivatives

The unsubstituted 5-oxopyrrolidine-3-carboxamide-derived lead compound (1) exhibited CCR5 binding affinity with an IC₅₀ of 1.9 μM in a competitive binding assay using [¹²⁵I]RANTES and CCR5-expressing CHO cells [1]. Systematic SAR optimization demonstrated that introducing 3,4-dichloro substituents to the central phenyl ring yielded compound 10i with an IC₅₀ of 0.057 μM, representing a 33-fold improvement in binding affinity [1]. Further optimization via replacement of the 1-methyl group with a 1-benzyl group on the 5-oxopyrrolidine moiety produced compound 12e with an IC₅₀ of 0.038 μM, achieving a 50-fold enhancement over the parent scaffold [1]. These optimized derivatives also demonstrated functional antagonism in CCR5-using HIV-1 envelope-mediated membrane fusion assays, with IC₅₀ values of 0.44 μM (10i), 0.19 μM (11b), and 0.49 μM (12e) [1].

CCR5 antagonist Anti-HIV-1 GPCR ligand Chemokine receptor

Nav1.8 Voltage-Gated Sodium Channel Inhibition: Scaffold Qualification Across Multiple Therapeutic Indications

A series of novel 5-oxopyrrolidine-3-carboxamide derivatives was disclosed in patent WO 2021/257420 A1 as inhibitors of Nav1.8 voltage-gated sodium channel activity [1]. The patent claims compounds of structural formula (I) based on the 5-oxopyrrolidine-3-carboxamide core, with demonstrated utility in treating pain disorders, cough disorders, acute itch disorders, and chronic itch disorders [1]. Nav1.8 channels are expressed primarily in sensory neurons and are implicated in neuropathic pain, inflammatory pain perception, and chronic itch [2]. While specific IC₅₀ values for individual compounds are not disclosed in the patent abstract, the filing by Merck Sharp & Dohme Corp. establishes the 5-oxopyrrolidine-3-carboxamide scaffold as a validated pharmacophore for Nav1.8 inhibition, distinguishing it from alternative sodium channel modulator scaffolds that may lack this specific target engagement profile [2].

Nav1.8 inhibitor Pain disorder Cough disorder Chronic itch

Mycobacterium tuberculosis Enoyl Reductase (InhA) Inhibition: Crystal Structure Evidence of Target Engagement

Crystal structures of Mycobacterium tuberculosis enoyl reductase (InhA) complexed with 5-oxopyrrolidine-3-carboxamide derivatives have been deposited in the Protein Data Bank, providing direct structural evidence of target engagement [1]. Specifically, PDB entry 4TZT contains the structure of InhA bound to N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide [1]. The broader series of pyrrolidine carboxamides was identified through high-throughput screening as a novel class of potent InhA inhibitors [2]. InhA is a validated target in antitubercular drug discovery, and the availability of co-crystal structures with 5-oxopyrrolidine-3-carboxamide derivatives enables structure-based drug design efforts that would not be supported by alternative pyrrolidine scaffolds lacking experimentally determined binding modes [2].

InhA inhibitor Antitubercular Enoyl reductase Mycobacterium tuberculosis

P2X7 Receptor Modulation: ATP Antagonism in Inflammatory and Neuropathic Pathways

5-Oxo-3-pyrrolidinecarboxamide derivatives have been claimed in patent WO2009077559A2 as modulators of the P2X7 receptor, capable of antagonizing the effects of ATP at this ligand-gated ion channel [1]. The P2X7 receptor is implicated in inflammatory processes, immune responses, and neuropathic pain signaling [2]. While specific potency data for the unsubstituted 5-oxopyrrolidine-3-carboxamide scaffold are not provided in accessible patent abstracts, the explicit claiming of this chemotype by Glaxo Group Limited establishes the 5-oxopyrrolidine-3-carboxamide core as a privileged scaffold for P2X7 modulation [1]. This distinguishes the scaffold from alternative γ-lactam carboxamides that have not been similarly validated for P2X7 receptor engagement [1].

P2X7 modulator ATP antagonist Inflammation Neuropathic pain

5-Oxopyrrolidine-3-carboxamide (CAS 14466-21-8) Application Scenarios: Research Use Cases Supported by Quantitative Differentiation Evidence


CCR5 Antagonist Lead Optimization Programs in Anti-HIV-1 Drug Discovery

The 5-oxopyrrolidine-3-carboxamide scaffold provides an established starting point for CCR5 antagonist development, with documented SAR demonstrating a 50-fold affinity improvement achievable through rational substitution (IC₅₀ reduction from 1.9 μM to 0.038 μM) [1]. Research teams pursuing HIV-1 entry inhibition via CCR5 antagonism can leverage this scaffold's validated optimization trajectory to accelerate lead identification, avoiding the de novo validation required for alternative chemotypes. The scaffold's demonstrated translation from binding affinity to functional membrane fusion inhibition (IC₅₀ = 0.19–0.49 μM for optimized derivatives) further supports its utility in cellular antiviral screening cascades [1].

Nav1.8-Targeted Analgesic and Anti-Pruritic Drug Discovery

The 5-oxopyrrolidine-3-carboxamide scaffold is claimed in Merck Sharp & Dohme patent filings as a Nav1.8 inhibitor pharmacophore with therapeutic potential across pain, cough, and itch disorders [2]. Research groups investigating non-opioid analgesics or treatments for chronic pruritus can utilize this scaffold as a validated entry point for Nav1.8-targeted medicinal chemistry. The scaffold's established association with Nav1.8 inhibition provides a documented rationale for procurement that unvalidated pyrrolidinone analogs cannot offer [2].

Structure-Based Antitubercular Drug Design Targeting InhA

The availability of co-crystal structures of 5-oxopyrrolidine-3-carboxamide derivatives bound to Mycobacterium tuberculosis InhA (PDB: 4TZT) enables structure-based drug design workflows for antitubercular lead optimization [3]. Research groups pursuing InhA inhibition can employ molecular docking, fragment-based design, or computational SAR modeling using the experimentally determined binding mode of the 5-oxopyrrolidine-3-carboxamide scaffold. This structural information provides a tangible advantage over alternative scaffolds lacking experimentally validated InhA binding poses [3].

P2X7 Receptor Antagonist Development for Inflammatory Disorders

The 5-oxo-3-pyrrolidinecarboxamide scaffold is claimed by Glaxo Group Limited for P2X7 receptor modulation, supporting its use in research programs targeting ATP-mediated inflammatory signaling [4]. Research teams investigating P2X7 antagonists for rheumatoid arthritis, neuropathic pain, or neuroinflammation can utilize this scaffold as a documented pharmacophore with established intellectual property precedent, facilitating hit expansion and lead optimization efforts that would require de novo target validation with alternative chemotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.